N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Vue d'ensemble

Description

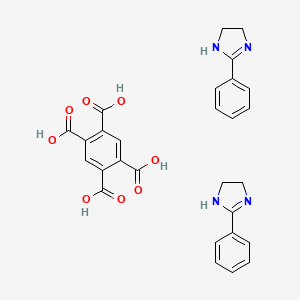

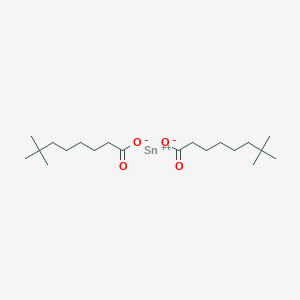

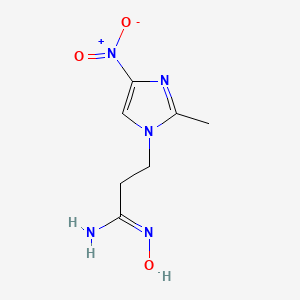

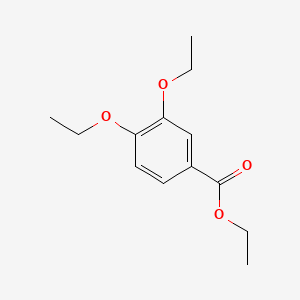

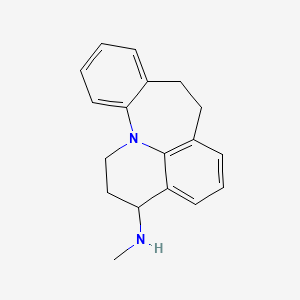

“N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C7H11N5O3 . It is a laboratory chemical and not intended for food, drug, pesticide or biocidal product use .

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of functional molecules used in various applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” consists of seven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and three oxygen atoms .Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Physical And Chemical Properties Analysis

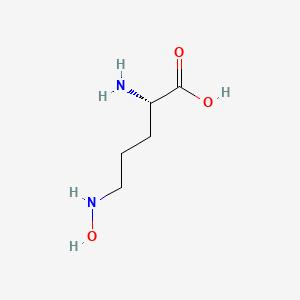

The molecular weight of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is 213.19 g/mol .Applications De Recherche Scientifique

Receptor Studies and Drug Discovery

Research has utilized compounds with structures similar to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide to investigate ligand-receptor interactions. For instance, studies on the 5-hydroxytryptamine receptor type 3 have employed fluorescence correlation spectroscopy (FCS) to determine binding constants, stoichiometry, and the mass of the receptor using fluorescently labeled ligands. This method provides a rapid and detailed assessment of receptor-ligand dynamics, highlighting the compound's utility in receptor studies (Wohland et al., 1999).

Neuroprotective Agents

Several studies have focused on the development of AMPA receptor antagonists, aiming to find effective treatments for neurological conditions like epilepsy and ischemic damage. Compounds structurally related to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have shown high affinity for AMPA receptors, offering potential as neuroprotective agents. For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione demonstrated significant efficacy in reducing ischemic damage and has been suggested for stroke treatment (Ohmori et al., 1996).

Antiprotozoal and Antibacterial Research

Research on N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide derivatives has extended into the development of antiprotozoal and antibacterial agents. These studies explore the synthesis and biological activity of metabolites, aiming to identify compounds with lower toxicity and enhanced effectiveness against specific pathogens (Cavalleri et al., 1977).

Radiopharmaceuticals for Hypoxia Imaging

In radiopharmaceutical research, derivatives of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have been synthesized and evaluated as markers for hypoxic cells. Such compounds, labeled with technetium-99m, show promise in accurately identifying hypoxic regions within tissues, which is crucial for diagnosing and treating cancer and ischemic diseases (Chu et al., 2009).

Synthesis and Material Science

The versatility of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide and its derivatives is also evident in material science, where such compounds are utilized in the synthesis of novel materials. For instance, ionic liquid-coated nanoparticles have been developed for magnetic solid phase extraction, demonstrating the compound's utility in enhancing analytical methodologies (Chen & Zhu, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFFWFHDJMMTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CN1CC/C(=N/O)/N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)